N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
描述
This compound features a benzamide core with dual sulfonamide substituents:
- First sulfonamide group: Attached to a 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl moiety, which incorporates a 5-methylisoxazole ring.
- Synthesized as part of antimicrobial research efforts, its structural complexity aims to enhance target binding and pharmacokinetics compared to simpler sulfonamides .
属性
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-16-11-13-27(14-12-16)35(31,32)21-7-3-18(4-8-21)23(28)24-19-5-9-20(10-6-19)34(29,30)26-22-15-17(2)33-25-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEMRBXNKNPROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that incorporates several pharmacologically significant moieties, including sulfamoyl and piperidine structures. These components are known for their diverse biological activities, particularly in antibacterial, enzyme inhibition, and potential anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 363.43 g/mol. The chemical structure reveals the presence of a 5-methyl-1,2-oxazole ring and piperidine sulfonamide functionalities, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 363.43 g/mol |
| Molecular Formula | C17H21N3O4S |
| LogP | 2.967 |
| LogD | 1.196 |
| Polar Surface Area | 85.97 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Antibacterial Activity
Research has demonstrated that compounds containing sulfamoyl groups exhibit significant antibacterial properties. The synthesized derivatives of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide have shown promising activity against various bacterial strains:
- Salmonella typhi
- Escherichia coli
- Staphylococcus aureus
In vitro studies reported the compound's efficacy with varying minimum inhibitory concentrations (MICs), indicating moderate to strong antibacterial activity against these pathogens .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Inhibition of urease is relevant for conditions such as urinary tract infections and gastric ulcers.
The IC50 values for these activities indicate a strong inhibitory effect, with some derivatives showing IC50 values as low as 0.63 µM for AChE .
Study on Oxadiazole and Piperidine Derivatives
A study synthesized various derivatives incorporating oxadiazole and piperidine moieties, revealing their pharmacological significance. The compounds were evaluated for their antibacterial activity and enzyme inhibition capabilities using standard protocols. Notably, the study highlighted that compounds with the sulfamoyl group displayed enhanced binding interactions with bovine serum albumin (BSA), suggesting improved pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
The structure of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide allows for multiple interactions with biological targets due to its diverse functional groups. SAR studies indicated that modifications in the piperidine ring significantly affect the biological activity, emphasizing the importance of specific substituents in enhancing efficacy .
相似化合物的比较
Structural Analogues and Substituent Effects
Key Observations:
- Piperidinyl vs.
- Imidazole vs. Piperidinyl : The imidazole derivative in shows antifungal activity but may exhibit lower metabolic stability due to the heteroaromatic ring’s susceptibility to oxidation.
- Phenyl Substitution : The phenyl-substituted oxazole in increases molecular weight (~20% higher than the target compound), which may reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
